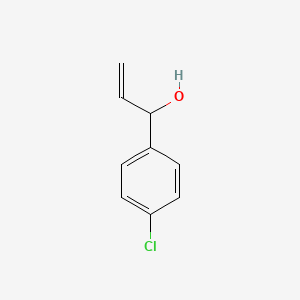

1-(4-Chlorophenyl)prop-2-en-1-ol

Description

Significance of Allylic Alcohols in Modern Organic Synthesis and Chemical Research

Allylic alcohols are organic compounds in which a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. wikipedia.org This structural motif imparts unique reactivity, making them versatile building blocks in organic synthesis. sioc-journal.cnthieme-connect.de The double bond can undergo a variety of transformations, while the hydroxyl group can be involved in or direct other reactions. thieme-connect.de

One of the key applications of allylic alcohols is in nucleophilic substitution reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn These reactions are crucial for the synthesis of complex molecules, including pharmaceuticals and natural products. sioc-journal.cn The direct use of allylic alcohols in these transformations is considered a "green" method as it can avoid the generation of wasteful byproducts. sioc-journal.cn

Furthermore, the hydroxyl group in allylic alcohols can direct the stereochemistry of reactions on the adjacent double bond, such as epoxidations. thieme-connect.dewikipedia.org This directing effect is vital for controlling the three-dimensional structure of the product, a critical aspect in the synthesis of biologically active molecules. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, is a prime example of the power of allylic alcohols in stereocontrolled synthesis. thieme-connect.de Allylic alcohols are also precursors for the synthesis of a wide range of compounds, including polymers, flame-resistant materials, and plasticizers. wikipedia.org

Structural Features of the 4-Chlorophenyl Moiety and the Propenol Framework

The structure of 1-(4-chlorophenyl)prop-2-en-1-ol is characterized by two key components: the 4-chlorophenyl group and the propenol framework.

The 4-chlorophenyl moiety consists of a benzene (B151609) ring substituted with a chlorine atom at the para position. ontosight.ai This group is planar and aromatic. ontosight.ai The presence of the chlorine atom, an electronegative element, influences the electronic properties of the aromatic ring. It is an electron-withdrawing group, which can affect the reactivity of the entire molecule. solubilityofthings.com Compounds containing the 4-chlorophenyl group are found in various applications, including pharmaceuticals and agrochemicals. ontosight.ai

The propenol framework in this molecule is specifically a prop-2-en-1-ol structure. This consists of a three-carbon chain with a double bond between carbons 2 and 3, and a hydroxyl group on carbon 1. fiveable.mepenpet.com The combination of the double bond and the alcohol functional group defines it as an allylic alcohol, bestowing upon it the characteristic reactivity discussed in the previous section. The hydroxyl group's ability to participate in hydrogen bonding can also influence the molecule's physical and chemical properties. fiveable.me

Overview of Research Trajectories for Related Halogenated Aromatic Alcohols and Unsaturated Systems

Research into halogenated aromatic alcohols and unsaturated systems is a dynamic area of organic chemistry. The introduction of halogen atoms into aromatic rings can significantly alter the physical, chemical, and biological properties of the parent molecule. pnrjournal.com

Studies have explored how halogen substituents influence the rotational energy barriers around chemical bonds in aromatic alcohols. researchgate.net The analysis of halogenated aromatic compounds is also a significant area of research, with methods being developed for their quantification in various mixtures. nih.gov

The synthesis and study of halogenated compounds are often driven by their potential biological activity. pnrjournal.com For instance, compounds with structures similar to this compound, containing chlorophenyl groups, have been investigated for anticancer, antifungal, and antimicrobial properties. ontosight.aicymitquimica.com The development of synthetic methods for creating such molecules is an active field of research. For example, the synthesis of related chalcones, which also contain aromatic and unsaturated systems, is well-documented. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTZHLLETNRQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Chlorophenyl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(4-chlorophenyl)prop-2-en-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide comprehensive insight into its molecular framework, including stereochemistry and the spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Spectral Interpretation for Complex Structural Features

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique chemical environments of each nucleus. The presence of the electronegative chlorine atom, the hydroxyl group, and the π-system of the vinyl group significantly influences the chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic, vinylic, methine, and hydroxyl protons. The 4-chlorophenyl group creates a symmetrical AA'BB' system for the aromatic protons. The vinyl group protons, along with the adjacent methine proton, form a complex AMX spin system, leading to intricate splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all nine carbon atoms in the molecule. The chemical shifts are influenced by hybridization and proximity to electron-withdrawing groups. The carbon attached to the hydroxyl group (C1) is expected to be in the typical range for secondary alcohols, while the vinyl and aromatic carbons will appear further downfield. Computational methods, such as Density Functional Theory (DFT), can provide highly accurate predictions of these chemical shifts. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | ¹H Predicted Chemical Shift (δ, ppm) | ¹H Predicted Multiplicity | ¹³C Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (CHOH) | ~5.2 - 5.4 | Doublet of doublets (dd) | ~74 - 78 |

| 2 (=CH-) | ~5.9 - 6.1 | Doublet of doublets of doublets (ddd) | ~138 - 142 |

| 3 (=CH₂) | ~5.1 - 5.3 | Multiplet (m) | ~114 - 118 |

| OH | Variable (~1.5 - 4.0) | Broad singlet (br s) | - |

| Ar-C1' (ipso-C) | - | - | ~141 - 144 |

| Ar-C2'/C6' (ortho-CH) | ~7.3 - 7.5 | Doublet (d) | ~127 - 129 |

| Ar-C3'/C5' (meta-CH) | ~7.2 - 7.4 | Doublet (d) | ~128 - 130 |

| Ar-C4' (ipso-Cl) | - | - | ~133 - 136 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Mapping

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by mapping the connectivity between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the methine proton (H1) and the vinyl protons (H2, H3), as well as among the vinyl protons themselves, confirming the structure of the prop-2-en-1-ol moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It would definitively link each proton signal to its corresponding carbon signal, for instance, H1 to C1, the vinyl protons to C2 and C3, and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting different spin systems. Expected key correlations would include the methine proton (H1) to the aromatic ipso-carbon (C1') and the vinyl carbon (C2), and the aromatic protons to the methine carbon (C1). These correlations would firmly establish the connection between the 4-chlorophenyl ring and the allyl alcohol side chain.

Predicted Key 2D NMR Correlations

| Technique | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H1 ↔ H2, H3 | Connectivity within the allyl group |

| HSQC | H1 ↔ C1; H2 ↔ C2; H3 ↔ C3 | Direct proton-carbon attachments |

| HMBC | H1 ↔ C1', C2', C6', C2 | Link between the phenyl ring and the allyl alcohol moiety |

| HMBC | H2'/H6' ↔ C1 | Proximity of ortho-protons to the chiral center |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Correlation of Vibrational Frequencies with Specific Functional Groups and Molecular Environment

Each functional group in this compound has characteristic vibrational frequencies. The IR and Raman spectra would be complementary, with some modes being more active in one technique than the other.

O-H Stretch: A strong, broad absorption in the IR spectrum between 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group, indicative of hydrogen bonding.

C-H Stretches: Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C Stretches: The stretching of the vinyl C=C bond would give rise to a band around 1645 cm⁻¹, while the aromatic ring C=C stretching vibrations typically appear as a set of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region of the IR spectrum is characteristic of the C-O stretching of the secondary alcohol.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 1090 cm⁻¹ and 1015 cm⁻¹ for a chlorine on a benzene (B151609) ring.

Out-of-Plane (OOP) Bending: A strong absorption around 820-860 cm⁻¹ would be characteristic of the para-disubstituted benzene ring. The vinyl group would show characteristic OOP bands around 910 cm⁻¹ and 990 cm⁻¹.

Predicted Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H stretch | Alcohol |

| 3000 - 3100 | C-H stretch | Aromatic & Alkene |

| 1640 - 1650 | C=C stretch | Alkene |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1050 - 1150 | C-O stretch | Secondary Alcohol |

| 1010 - 1095 | C-Cl stretch | Aryl Chloride |

| 910 & 990 | =C-H out-of-plane bend | Alkene |

| 820 - 860 | Ar-H out-of-plane bend | p-Disubstituted Ring |

Comparison of Experimental and Theoretically Predicted Vibrational Spectra

In the absence of experimental data, theoretical calculations provide a reliable prediction of the vibrational spectra. Quantum chemical methods, particularly Density Functional Theory (DFT) using basis sets such as B3LYP/6-311++G(d,p), are commonly employed for this purpose. researchgate.netscispace.comspectroscopyonline.com These calculations can determine the optimized molecular geometry, vibrational frequencies, and the corresponding IR and Raman intensities. researchgate.netuantwerpen.be

The computed vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and basis set deficiencies, which allows for a more accurate comparison with potential future experimental results. nih.gov Such theoretical spectra are invaluable for confirming vibrational assignments and understanding the nature of complex vibrational modes that involve the motion of multiple atoms. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The primary chromophore in this compound is the chlorostyrene moiety.

The spectrum is expected to be dominated by π → π* transitions associated with the 4-chlorophenyl ring and its conjugation with the vinyl group. Two main absorption bands characteristic of substituted benzenes are anticipated:

E₂-band: An intense absorption band, predicted to appear at approximately 205-215 nm, arising from the excitation of electrons in the benzene ring.

B-band: A less intense band with possible fine structure, expected in the range of 250-270 nm. This band is "forbidden" for benzene but becomes allowed due to substitution. The chloro and vinyl substituents are expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

The hydroxyl group acts as a weak auxochrome and is not expected to significantly alter the primary absorption maxima. The choice of solvent can also influence the position and intensity of these absorption bands. mdpi.com Studies on similar styrene (B11656) derivatives confirm that phenyl chromophores are primarily responsible for UV energy absorption. researchgate.netuconn.edu

Predicted UV-Vis Absorption Maxima

| Predicted λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~210 | π → π* (E₂-band) | Chlorostyrene |

| ~265 | π → π* (B-band) | Chlorostyrene |

Analysis of Electronic Absorption and Emission Bands

No experimental data on the electronic absorption (UV-Vis) or emission (fluorescence) spectra for this compound has been found in the reviewed literature.

Exploration of Solvent Effects on Electronic Absorption Energies

There is no available research documenting the solvatochromic effects on the electronic absorption energies of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases reveals no deposited crystal structure for this compound. Consequently, information regarding its solid-state architecture is unavailable.

Determination of Crystal System and Space Group

Without a solved crystal structure, the crystal system and space group for this compound remain undetermined.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

An analysis of intermolecular interactions, such as hydrogen bonding or π-stacking, and the resulting supramolecular assemblies is not possible without crystallographic data.

Elucidation of Conformational Preferences in the Crystalline State

The conformational preferences of this compound in the solid state have not been elucidated, as this information is derived from X-ray crystallography.

While research exists for structurally related compounds, such as chalcones (e.g., 1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one), the difference in the functional group (a ketone vs. an alcohol) leads to fundamentally different electronic, photophysical, and crystallographic properties. Adhering to the strict focus on this compound, no data can be presented.

Computational and Theoretical Chemistry Studies of 1 4 Chlorophenyl Prop 2 En 1 Ol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 1-(4-Chlorophenyl)prop-2-en-1-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be the first step in its theoretical characterization.

Geometry Optimization and Detailed Conformational Analysis

A computational study would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms in this compound. This process minimizes the energy of the molecule to locate its equilibrium geometry. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Conformational analysis is crucial for flexible molecules. The rotation around the single bonds, such as the C-C bond connecting the phenyl ring to the propenol chain and the C-O bond of the alcohol group, would lead to different conformers. A potential energy surface (PES) scan is often performed to identify the most stable conformer (global minimum) and other low-energy isomers (local minima). This analysis is critical as the molecular conformation influences its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. Its energy (EHOMO) is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich chlorophenyl ring and the C=C double bond, while the LUMO would likely be distributed over the aromatic ring and the propenol moiety.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative, as specific data for this compound is not available.)

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks.

Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be expected around the oxygen atom of the hydroxyl group and the chlorine atom due to their high electronegativity.

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are favorable for nucleophilic attack. These would likely be found around the hydrogen atom of the hydroxyl group.

The MEP map is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule. This analysis provides quantitative data on the electron distribution and helps identify acidic and basic centers. For the target compound, the analysis would likely show a significant negative charge on the oxygen and chlorine atoms and positive charges on the hydrogen of the alcohol group and the carbon atom attached to it. This charge distribution is crucial for understanding the molecule's polarity and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states. It is the primary method for predicting electronic absorption spectra. nih.gov

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption peak.

For this compound, the primary electronic transitions would likely be π → π* transitions associated with the chlorophenyl ring and the C=C double bond. The solvent environment can significantly affect the absorption spectrum, a phenomenon known as solvatochromism. beilstein-journals.org Therefore, these calculations are often performed using a polarizable continuum model (PCM) to simulate the presence of a solvent. While emission spectra can also be predicted, it requires optimization of the first excited state geometry, which is computationally more intensive.

Table 2: Illustrative Predicted UV-Vis Absorption Data (Note: This table is illustrative, as specific data for this compound is not available.)

| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Gas Phase | ~250-270 | >0.1 | HOMO → LUMO (π → π) |

| Ethanol (B145695) | ~255-275 | >0.1 | HOMO → LUMO (π → π) |

Understanding Photoexcitation and De-excitation Dynamics

The photophysical behavior of aromatic compounds like this compound is governed by how they absorb and dissipate light energy. While direct studies on this specific molecule are limited, research on structurally related compounds, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), offers significant insights. mdpi.com

Upon absorbing ultraviolet (UV) light, a molecule is promoted to an excited electronic state. The subsequent return to the ground state, or de-excitation, can occur through various pathways, including fluorescence and non-radiative decay. In studies of the related chalcone (B49325) DAP, its photophysical properties were significantly influenced by solvent polarity, concentration, and pump power. mdpi.com DAP exhibits a fluorescence band and, under specific conditions, dual amplified spontaneous emission (ASE) bands. mdpi.com This phenomenon, where emitted light stimulates the emission of more light, suggests complex excited-state dynamics, potentially involving the formation of "superexciplexes"—transient complexes of two excited molecules with solvent molecules. mdpi.com

For this compound, similar processes are anticipated. The chlorophenyl group acts as a chromophore, responsible for UV absorption. The de-excitation dynamics would likely involve fluorescence emission from its lowest singlet excited state (S1) back to the ground state (S0). Theoretical investigations into the photodissociation of the simpler allyl alcohol molecule show that dissociation can occur on an excited triplet state (T1) potential energy surface, which features an energy barrier in the exit channel. researchgate.net This indicates that, in addition to fluorescence, photochemical reactions could be a competing de-excitation pathway. Quantum chemical calculations can model these potential energy surfaces to predict the most likely outcomes following photoexcitation. researchgate.net

Advanced Quantum Chemical Parameters for Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of various electronic parameters that serve as descriptors for chemical reactivity. mdpi.comhakon-art.com These descriptors are derived from the energies and distributions of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. hakon-art.com The energy gap between these two orbitals (HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. materialsciencejournal.org In a study of the related compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the calculated HOMO-LUMO bandgap was found to suggest that significant charge transfer occurs within the molecule. materialsciencejournal.org

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. In the study of a related chlorophenyl chalcone, the chemical potential was calculated to be -4.545 eV. materialsciencejournal.org

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Maximum Charge Transfer (ΔNmax): Indicates the maximum number of electrons a molecule can accept. For a related chlorophenyl chalcone, this value was determined to be 2.49 eV. materialsciencejournal.org

These parameters provide a quantitative framework for predicting how this compound will behave in chemical reactions, identifying the most probable sites for electrophilic and nucleophilic attack. hakon-art.com

Illustrative Quantum Chemical Reactivity Descriptors for a Related Chlorophenyl Compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.32 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.77 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. | 3.55 eV |

| Chemical Potential (μ) | Represents the escaping tendency of electrons. | -4.545 eV |

| Maximum Charge Transfer (ΔNmax) | Indicates the maximum number of electrons a molecule can accept. | 2.49 eV |

Note: The values in the table are derived from computational studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and are presented for illustrative purposes. materialsciencejournal.org

Non-Linear Optical (NLO) Property Calculations and Theoretical Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edu These materials are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with conjugated π-electron systems are often excellent candidates for NLO applications due to their high polarizability. asianjournalofphysics.com

The NLO properties of a molecule are primarily described by its hyperpolarizability tensors, particularly the first hyperpolarizability (β). mdpi.com Computational quantum chemistry, specifically DFT, is widely used to calculate these properties. Theoretical studies on various aromatic compounds, including those with structures similar to this compound, have demonstrated their potential as NLO materials. For instance, calculations on derivatives of tetracene and pyrene (B120774) show that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response by facilitating intramolecular charge transfer. nih.gov

The presence of the electron-withdrawing chlorophenyl group and the π-system of the allyl group in this compound suggests it may possess notable NLO properties. Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ) and the first hyperpolarizability (β) using a suitable DFT functional and basis set. nih.gov The magnitude of the calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential. jhuapl.edu

Calculated NLO Properties for an Illustrative Aromatic Compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | 2.57 Debye |

| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response. | (Value would be calculated relative to a standard like urea) |

Note: The dipole moment value is from a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. materialsciencejournal.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insight into the static, electronic properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, solvent effects, and intermolecular interactions. rsc.org

For this compound, MD simulations would be invaluable for understanding how it behaves in a solution. By simulating the molecule in a box of explicit solvent molecules (such as water or an organic solvent), one can analyze:

Solvent Structuring: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solubility and the solvation process.

Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the hydroxyl group of the alcohol and polar solvent molecules. DFT calculations can complement this by studying how solvent effects influence hydrogen abstraction reactions. nih.gov

Conformational Dynamics: The flexibility of the molecule, including the rotation around single bonds, and identifying the most stable conformations in a given solvent.

Transport Properties: Predicting properties like diffusion coefficients.

In studies of related systems, such as ionic liquids mixed with alcohols, MD simulations have shown that the presence of alcohols can weaken the hydrogen bond network of the primary substance and accelerate its dynamics. rsc.org Similarly, MD simulations of aryl allyl alcohols within an enzyme active site have been used to rationalize enantioselectivity by revealing differences in the binding behavior and interactions of different stereoisomers. acs.org Such simulations could predict how this compound interacts with biological macromolecules or other chemical species in a complex environment.

Advanced Applications in Chemical Sciences Beyond Primary Synthesis

Exploration in Materials Science

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical data storage, 3D microfabrication, and photodynamic therapy. The NLO response of a material is characterized by its ability to alter the properties of light, a phenomenon that is highly dependent on the molecular structure and electronic properties of the compound.

Although direct experimental studies on the NLO properties of 1-(4-Chlorophenyl)prop-2-en-1-ol are not extensively documented, its structural similarity to chalcone (B49325) derivatives provides a strong basis for investigating its potential in this field. Chalcones, which contain a similar α,β-unsaturated ketone system, have been widely studied for their NLO properties. The key features that contribute to the NLO response in these molecules are the presence of a conjugated π-electron system that facilitates intramolecular charge transfer.

The structure of this compound, featuring a chlorophenyl group (an electron-withdrawing group) attached to a propenol backbone, suggests the potential for a significant NLO response. The interaction between the phenyl ring and the double bond creates a delocalized electron system. Theoretical studies on similar molecules often employ computational methods like Density Functional Theory (DFT) to predict NLO properties such as the first-order hyperpolarizability (β).

For a comprehensive understanding, experimental techniques such as the Z-scan method and Hyper-Rayleigh Scattering would be necessary to determine the nonlinear absorption coefficients and hyperpolarizability of this compound.

Table 1: Comparison of Molecular Structures for Potential NLO Properties

| Compound | Key Structural Features | Potential for NLO Activity |

| This compound | Phenyl ring, Prop-2-en-1-ol group, Chlorine substituent | The conjugated system and the presence of a halogen suggest a potential for NLO properties, though this requires experimental validation. |

| Chalcone Derivatives | Two aromatic rings linked by an α,β-unsaturated ketone system | Well-established NLO properties due to extensive π-conjugation and intramolecular charge transfer. |

Monomer in Specialized Polymer Chemistry

The presence of a vinyl group and a hydroxyl functional group in this compound suggests its potential use as a monomer in the synthesis of specialized polymers. Allyl alcohols, in general, are known to participate in polymerization reactions, although their reactivity can be lower than that of other vinyl monomers.

The polymerization of this compound would likely proceed via the double bond, leading to a polymer chain with pendant chlorophenyl and hydroxyl groups. The resulting polymer would possess unique properties conferred by these functional groups. The chlorophenyl group could enhance the thermal stability and refractive index of the polymer, while the hydroxyl group would provide sites for further chemical modification, improve adhesion, and increase hydrophilicity.

Such polymers could find applications in various specialized fields:

High-Performance Coatings: The presence of the aromatic and hydroxyl groups could lead to polymers with good thermal resistance and adhesive properties.

Functional Materials: The hydroxyl groups could be used to graft other molecules onto the polymer backbone, creating materials for applications such as sensors or drug delivery systems.

Optoelectronic Materials: The incorporation of the chromophoric chlorophenyl group into a polymer matrix could be a strategy for developing new materials with interesting optical properties.

Research on the polymerization of structurally similar compounds, such as 2-chloro-2-propen-1-ol, has demonstrated the feasibility of polymerizing substituted allyl alcohols. Catalytic systems, often involving transition metals, can be employed to achieve controlled polymerization and produce polymers with desired molecular weights and architectures.

Table 2: Potential Polymerization Characteristics of this compound

| Monomer | Polymerizable Group | Key Functional Groups in Resulting Polymer | Potential Polymer Properties |

| This compound | Vinyl group (C=C) | -OH, -C6H4Cl | Enhanced thermal stability, modifiable hydroxyl groups, potentially higher refractive index. |

| Allyl Alcohol | Vinyl group (C=C) | -OH | Hydrophilicity, sites for cross-linking and further functionalization. |

Further research is necessary to explore the polymerization behavior of this compound, including the identification of suitable initiators and reaction conditions, and to fully characterize the properties of the resulting polymers.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 1-(4-Chlorophenyl)prop-2-en-1-ol

The current body of research on this compound primarily establishes its role as a versatile synthetic intermediate in organic chemistry. It is recognized as a key building block for creating more complex molecules, including functionalized alkenes and potential pharmaceutical compounds. The synthesis of this α,β-unsaturated allylic alcohol is typically achieved through established chemical reactions. One common method is the reduction of the corresponding ketone, (E)-3-(4-chlorophenyl)-1-phenyl-prop-2-enone, using reagents like sodium borohydride (B1222165). nih.gov Another approach involves the Claisen-Schmidt condensation of 4-chlorobenzaldehyde (B46862) with an appropriate ketone or alcohol derivative.

The existing literature documents its fundamental chemical transformations, such as oxidation to form 4-chlorocinnamaldehyde (B90052) or 4-chlorocinnamic acid, and reduction to yield 3-(4-chlorophenyl)propan-1-ol. While its utility as a precursor is acknowledged, comprehensive studies detailing its own biological activities or material properties are limited. The research landscape is thus characterized by its foundational role in synthesis rather than its application as a final product. Investigations have touched upon its use in the synthesis of potential therapeutic agents and specialty chemicals, highlighting its importance in medicinal chemistry and materials science.

Identification of Emerging Methodologies and Existing Research Gaps

A significant research gap exists in the exploration of the full potential of this compound. Compared to its ketone analogues, the chalcones, which have been extensively studied for a wide range of pharmacological activities, this alcohol derivative remains underexplored. materialsciencejournal.orgmdpi.commaterialsciencejournal.orgresearchgate.net The development of novel, more efficient, and environmentally friendly synthetic methodologies is an emerging area. For instance, techniques like ultrasound-assisted synthesis, which has been successfully applied to related chalcone (B49325) compounds, could be adapted for the production of this compound to improve reaction times and yields. materialsciencejournal.orgmaterialsciencejournal.org

The primary research gap is the lack of extensive investigation into its biological profile. While it is posited as a potential lead compound for new therapeutic agents, there is a scarcity of dedicated studies on its specific antimicrobial, anticancer, or anti-inflammatory properties. Furthermore, its application in materials science, beyond being a simple precursor, has not been thoroughly investigated. The potential for this compound to serve as a monomer or functional additive in polymer chemistry or for the development of novel optically active materials remains largely untapped.

Prognosis for Novel Chemical Transformations and Advanced Applications

The future for this compound is promising, with significant potential for new discoveries in both fundamental chemistry and applied sciences. The structural features of the molecule—a stereogenic center, a reactive allyl alcohol moiety, and a chlorophenyl group—offer a platform for diverse chemical exploration.

Beyond simple oxidation and reduction, numerous modern synthetic reactions could be applied to this compound. Its double bond and hydroxyl group are ripe for a variety of transition-metal-catalyzed reactions, such as asymmetric allylic alkylation, amination, or etherification, which would open pathways to a vast array of complex chiral molecules.

A critical area for future research is the development of robust methods for stereochemical control. The alcohol carbon is a chiral center, yet most synthetic preparations yield a racemic mixture. nih.gov The application of asymmetric synthesis techniques is a key direction. Methods like Sharpless asymmetric epoxidation, which has been used on similar allylic alcohols, could be employed to resolve the racemic mixture or to direct the synthesis towards a single enantiomer. nih.gov This stereochemical control is crucial, as different enantiomers of a compound often exhibit markedly different biological activities.

The integration of this compound into burgeoning areas of chemical science holds considerable promise. In medicinal chemistry, the molecule serves as a scaffold that can be elaborated into more complex structures. Its derivatives could be investigated as potential inhibitors of specific enzymes or as modulators of biological receptors, similar to the research trajectory of related nitroalkene compounds. mdpi.com

In materials science, the molecule's reactive sites could be exploited for the synthesis of novel polymers or functional materials. Its potential incorporation into polymer backbones or as a pendant group could impart specific properties, such as thermal stability or nonlinear optical activity, an area where related chalcone structures have shown significant promise. researchgate.net The development of chiral liquid crystals or functionalized nanoparticles derived from enantiomerically pure this compound represents a forward-looking research avenue.

Q & A

Q. Q1: What are the optimal synthetic routes for 1-(4-Chlorophenyl)prop-2-en-1-ol, and how can purity be ensured during synthesis?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation of 4-chlorobenzene with allyl alcohol derivatives under acidic conditions. Key steps include:

- Catalyst Selection: Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts such as diastereomers or unreacted starting materials.

- Purity Analysis: Confirm via HPLC (C18 column, UV detection at 254 nm) and GC-MS (retention time comparison with standards) .

Q. Q2: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL) for refinement :

- Data Collection: Cool crystals to 100 K to minimize thermal motion artifacts.

- Hydrogen Bonding: Apply graph set analysis (Bernstein’s method) to identify motifs like chains, which stabilize crystal packing .

- Validation: Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) to confirm bond angles and torsional strain .

Example Finding:

In related chlorophenyl alcohols, SCXRD revealed a dihedral angle of 85° between the phenyl and allyl groups, indicating significant steric hindrance .

Basic Biological Activity Screening

Q. Q3: What assays are suitable for preliminary evaluation of this compound’s enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor acetylcholinesterase (AChE) inhibition. IC₅₀ values <10 μM suggest therapeutic potential .

- Docking Studies: Perform AutoDock Vina simulations with AChE (PDB: 1ACJ) to identify binding interactions, focusing on the chlorophenyl moiety’s role in hydrophobic pockets .

Q. Q4: How to resolve discrepancies in reported biological activities of structurally similar derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets using tools like RevMan to identify outliers. For example, conflicting AChE IC₅₀ values may arise from assay conditions (pH, temperature) .

- Structural Probes: Use NMR (¹H-¹³C HSQC) to verify if tautomerism or conformational flexibility (e.g., allyl group rotation) alters activity .

- In Silico Validation: Apply QSAR models (e.g., CoMFA) to correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity trends .

Case Study:

A 2024 study found this compound’s anti-inflammatory activity varied by 40% across labs due to differences in LPS-induced cytokine assay protocols .

Advanced Crystallography & Nonlinear Optics

Q. Q5: What methodologies assess this compound’s potential in nonlinear optical (NLO) materials?

Methodological Answer:

- Hyperpolarizability Measurement: Use Kurtz-Perry powder SHG testing at 1064 nm. A response >1x KDP (KH₂PO₄) indicates NLO utility .

- Packing Analysis: Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are preferred. SHELXT can solve structures to confirm absence of inversion symmetry .

- Theoretical Modeling: Calculate β (first hyperpolarizability) via TD-DFT (CAM-B3LYP) to predict frequency-doubling efficiency .

Example Result:

A related chalcone derivative (1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) showed SHG efficiency 3x KDP, attributed to charge transfer between Cl and OCH₃ groups .

Basic Stability & Storage

Q. Q6: What are the key stability challenges for this compound, and how are they managed?

Methodological Answer:

- Degradation Pathways: Susceptible to oxidation (allylic alcohol → ketone) and photolysis. Monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) .

- Storage: Store under argon at −20°C in amber vials. Add BHT (0.1% w/w) as a radical scavenger .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) per ICH Q1A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.